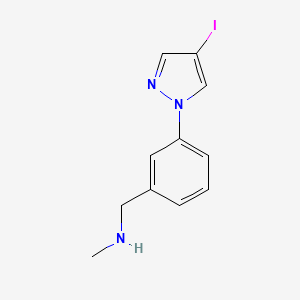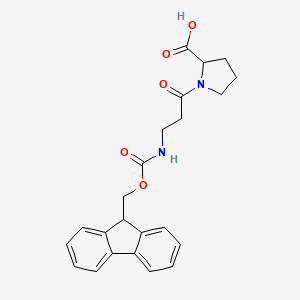
Fmoc-beta-alanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-beta-alanyl-L-proline is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with beta-alanyl-L-proline. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, preventing unwanted side reactions during the synthesis process. Beta-alanyl-L-proline is a dipeptide consisting of beta-alanine and L-proline, which are both naturally occurring amino acids. This compound is particularly useful in the field of solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-alanyl-L-proline typically involves the following steps:
Protection of Beta-Alanine: Beta-alanine is first protected with the Fmoc group. This is achieved by reacting beta-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
Coupling with L-Proline: The Fmoc-protected beta-alanine is then coupled with L-proline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-beta-alanyl-L-proline undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DCC or DIC in the presence of HOBt or HOAt.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Deprotection: Removal of the Fmoc group yields beta-alanyl-L-proline.
Coupling: Formation of longer peptide chains.
Hydrolysis: Breakdown of the compound into its constituent amino acids.
Scientific Research Applications
Fmoc-beta-alanyl-L-proline has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of therapeutic peptides and peptide-based vaccines.
Industry: Employed in the production of peptide-based materials and nanomaterials for various applications.
Mechanism of Action
The mechanism of action of Fmoc-beta-alanyl-L-proline primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of beta-alanine, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides being synthesized and their intended applications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-beta-alanine: Similar in structure but lacks the L-proline moiety.
Fmoc-L-proline: Contains the Fmoc-protected L-proline but lacks the beta-alanine component.
Fmoc-beta-alanyl-glycine: Another dipeptide with glycine instead of L-proline.
Uniqueness
Fmoc-beta-alanyl-L-proline is unique due to the presence of both beta-alanine and L-proline, which can impart specific structural and functional properties to the peptides synthesized using this compound. The combination of these two amino acids can influence the conformation and stability of the resulting peptides, making it a valuable tool in peptide synthesis.
Properties
IUPAC Name |
1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c26-21(25-13-5-10-20(25)22(27)28)11-12-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,24,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMPGGPDZCPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
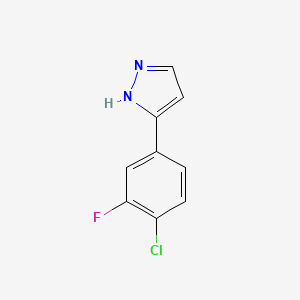

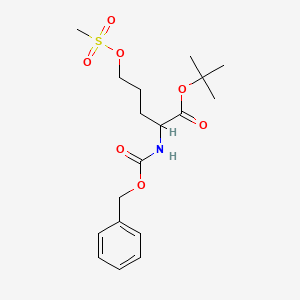
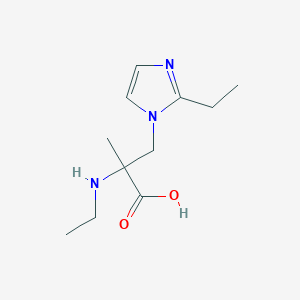
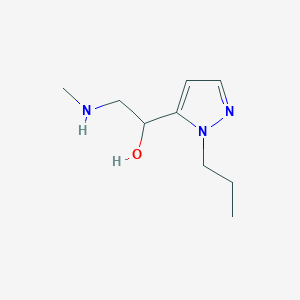
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)

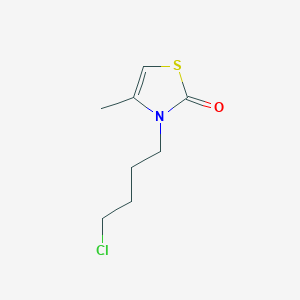
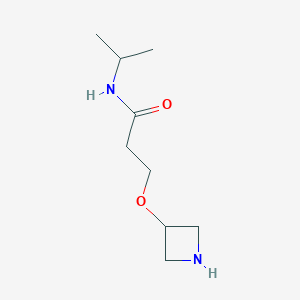
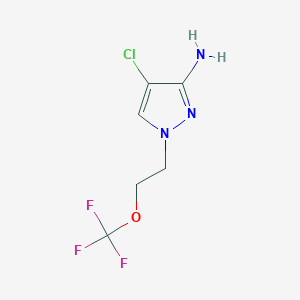

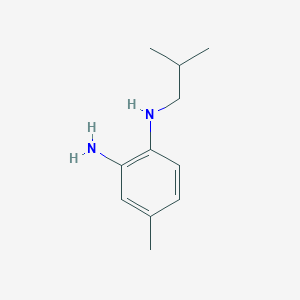
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
